1-tert-butyl-5-phenyl-1H-pyrazole
Overview
Description
“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 1-tert-butyl-5-phenyl-1H-pyrazole . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including “1-tert-butyl-5-phenyl-1H-pyrazole”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“1-tert-butyl-5-phenyl-1H-pyrazole” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .Scientific Research Applications
Organic and Medicinal Synthesis
- Field : Organic Chemistry and Medicinal Chemistry .
- Application : 5-Amino-pyrazoles, a class of compounds to which 1-tert-butyl-5-phenyl-1H-pyrazole belongs, are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These compounds have been used to construct a wide variety of organic molecules with versatile functionalities .
Synthesis of N-Heterocyclic Amines
- Field : Organic Chemistry .
- Application : 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a compound related to 1-tert-butyl-5-phenyl-1H-pyrazole, has been synthesized .
- Method : An efficient one-pot two-step synthesis was used, involving a solvent-free condensation/reduction reaction sequence .
- Results : The synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Agrochemistry
- Field : Agrochemistry .
- Application : Pyrazoles have a wide range of applications in agrochemistry .
- Method : The specific methods of application in agrochemistry can vary widely depending on the specific compound and its intended use .
- Results : The results or outcomes obtained can also vary widely, but generally involve improved agricultural productivity or pest control .
Coordination Chemistry and Organometallic Chemistry
- Field : Coordination Chemistry and Organometallic Chemistry .
- Application : Pyrazoles are used in coordination chemistry and organometallic chemistry .
- Method : They can act as ligands to form complexes with various metals .
- Results : These complexes can have a variety of applications, including catalysis, materials science, and more .
Catalyst in Palladium-catalyzed Cross-coupling
- Field : Organic Chemistry .
- Application : A compound related to 1-tert-butyl-5-phenyl-1H-pyrazole, 1- 2- Bis(tert-butyl)phosphino phenyl -3,5-diphenyl-1H-pyrazole, has been used as a catalyst in palladium-catalyzed cross-coupling .
- Method : The specific method involves the use of this compound as a ligand for palladium in a cross-coupling reaction .
- Results : The result is an efficient cross-coupling reaction .
Laboratory Chemicals
- Field : Laboratory Research .
- Application : Pyrazoles can be used as laboratory chemicals .
- Method : The specific methods of application can vary widely depending on the specific experiment or procedure .
- Results : The results or outcomes obtained can also vary widely, but generally involve the successful completion of a laboratory procedure or experiment .
Synthesis of Diverse Heterocyclic or Fused Heterocyclic Scaffolds
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles, a class of compounds to which 1-tert-butyl-5-phenyl-1H-pyrazole belongs, are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
- Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These compounds have been used to construct a wide variety of organic molecules with versatile functionalities .
Synthesis of Polysubstituted Heterocyclic Compounds
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds .
- Method : The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
- Results : Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
Synthesis of Fused Heterocyclic Compounds
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles are used in the synthesis of fused heterocyclic compounds .
- Method : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .
- Results : The results or outcomes obtained can also vary widely, but generally involve the successful completion of a laboratory procedure or experiment .
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-5-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMIRLFPBIQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693309 | |
Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-phenyl-1H-pyrazole | |
CAS RN |
1204355-48-5 | |
Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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